
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate-like compounds typically involves Knoevenagel condensation reactions. For example, similar compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized using Knoevenagel condensation of aldehydes and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions, demonstrating the synthesis's complexity and the involvement of catalytic amounts of specific reagents for successful reaction completion (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of similar synthesized compounds is often confirmed through spectral studies and X-ray diffraction studies. These compounds can crystallize in specific crystal systems, such as the monoclinic crystal system, and adopt distinct conformational structures about certain bonds, which is crucial for understanding the compound's chemical behavior and potential reactivity (Kumar et al., 2016).
Chemical Reactions and Properties
Compounds with structures similar to this compound can undergo various chemical reactions, such as reactions with diethyl malonate, methyl cyanoacetate, and malononitrile, leading to the formation of new compounds with potential biological activities. The ability to undergo diverse reactions highlights the compound's versatility in chemical synthesis and potential applications in creating novel materials or biological agents (Kato et al., 1978).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate and similar compounds have been synthesized using the Knoevenagel condensation reaction, a process involving the reaction of aldehydes with active methylene compounds. This method has been used to create various derivatives for further analysis and application (Kariyappa et al., 2016); (Kumar et al., 2016).
Antimicrobial and Antioxidant Activities
- Research on similar ethyl oxobutanoate derivatives has shown antimicrobial and antioxidant properties. These derivatives are synthesized and then tested in vitro for their antimicrobial susceptibilities (Kumar et al., 2016); (Stanchev et al., 2009).
Reaction Mechanisms and Derivative Formation
- Investigations into the reaction mechanisms of ethyl oxobutanoates have provided insights into derivative formation and potential applications. The study of reactions under different conditions has led to the discovery of new compounds and a better understanding of their chemical behavior (Li et al., 2006).
Biological and Pharmaceutical Applications
- Ethyl oxobutanoate derivatives have shown potential in biological and pharmaceutical applications, including the synthesis of new compounds with expected biological activity against specific diseases like HBV (Aal, 2002).
Photophysical and Chemical Properties
- The study of photophysical and chemical properties of ethyl oxobutanoate derivatives provides a foundation for potential applications in materials science and pharmaceuticals. Understanding how these compounds behave under different conditions is crucial for their practical application (Lvov et al., 2014).
Propriétés
IUPAC Name |
ethyl 4-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-2-22-14(21)6-5-13(20)19-7-3-4-12(10-19)23-15-17-8-11(16)9-18-15/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZXRTVGOIIVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)
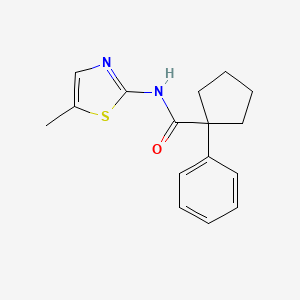


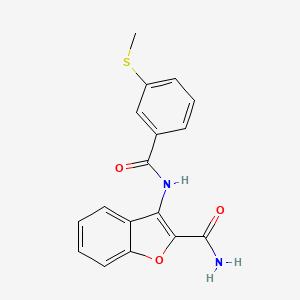
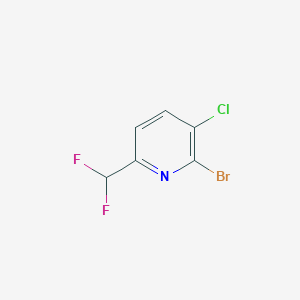
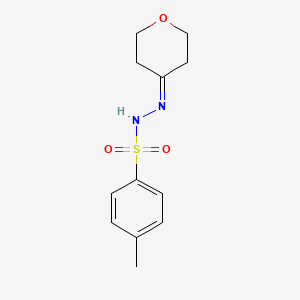
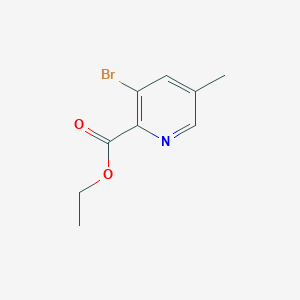
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)
![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)